An In-depth Technical Guide to 3-Nonyl-2-thiopheneboronic acid pinacol ester: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Nonyl-2-thiopheneboronic acid pinacol ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block for Advanced Materials
3-Nonyl-2-thiopheneboronic acid pinacol ester is a specialized organic compound that serves as a crucial monomer in the synthesis of advanced polymeric materials. Its structure, featuring a thiophene ring functionalized with a boronic acid pinacol ester at the 2-position and a nonyl alkyl chain at the 3-position, makes it an ideal building block for creating highly structured conductive polymers. The long nonyl chain enhances the solubility of the resulting polymers in organic solvents, a critical factor for processability in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The boronic acid pinacol ester group is a stable and versatile functional group that readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the controlled formation of carbon-carbon bonds to construct the polymer backbone.
Sulfur-containing heterocycles, like the thiophene core of this molecule, are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[1] The strategic placement of the nonyl and boronic ester groups on the thiophene ring allows for the synthesis of regioregular poly(3-nonylthiophene) (P3NT), a material with promising semiconducting properties.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-Alkyl-2-thiopheneboronic acid pinacol esters
| Property | 3-Hexyl-2-thiopheneboronic acid pinacol ester[2] | 3-Nonyl-2-thiopheneboronic acid pinacol ester (Predicted) |
| Appearance | Liquid | Liquid |
| Molecular Formula | C₁₆H₂₇BO₂S | C₁₉H₃₃BO₂S |
| Molecular Weight | 294.26 g/mol | 336.34 g/mol |
| Density | 0.983 g/mL at 25 °C | Slightly lower than 0.983 g/mL at 25 °C |
| Refractive Index | n20/D 1.490 - 1.499 | Similar to the hexyl analog |
| Solubility | Soluble in common organic solvents such as ether and dioxane.[1] | Highly soluble in common organic solvents (e.g., THF, toluene, chloroform, hexanes). |
| Stability | Should be stored in a cool, dry place away from air and moisture.[3] | Stable under inert atmosphere; sensitive to moisture and strong oxidizing agents. |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 3-Nonyl-2-thiopheneboronic acid pinacol ester is typically achieved through a two-step process starting from 3-nonylthiophene. This process involves a regioselective lithiation at the 2-position followed by borylation.
Step 1: Synthesis of 3-nonylthiophene (Precursor)
The precursor, 3-nonylthiophene, can be synthesized via a Kumada or Negishi cross-coupling reaction between a 3-halothiophene (e.g., 3-bromothiophene) and a nonyl Grignard or organozinc reagent.
Step 2: Lithiation and Borylation of 3-nonylthiophene
This is a critical step that leverages the higher acidity of the proton at the 2-position of the thiophene ring compared to the 5-position, especially when a directing group is present at the 3-position.
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Causality of Experimental Choices:
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Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base commonly used for the deprotonation of weakly acidic protons on aromatic rings.
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Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation.
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Low Temperature: The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity.
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Borylating Agent: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a common and effective reagent for introducing the pinacol boronate ester group.
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Experimental Protocol: Synthesis of 3-Nonyl-2-thiopheneboronic acid pinacol ester
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-nonylthiophene (1 equivalent) and anhydrous THF.
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Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, and the reaction mixture is stirred at this temperature for 1-2 hours.
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Borylation: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.
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Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Polymerization
This protocol outlines the synthesis of poly(3-nonylthiophene) using a palladium catalyst.
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Catalyst Preparation: A mixture of a palladium source (e.g., Pd(dppf)Cl₂) and a suitable phosphine ligand is prepared in an appropriate solvent like dioxane.
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Reaction Setup: In a separate flask, 3-Nonyl-2-thiopheneboronic acid pinacol ester (1 equivalent) and a dihaloaromatic comonomer (if applicable, for alternating copolymers) are dissolved in the reaction solvent. An aqueous solution of a base, such as sodium carbonate or potassium phosphate, is added.
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Polymerization: The reaction mixture is degassed with an inert gas (e.g., argon) and heated to a temperature between 65 and 100 °C. The palladium catalyst solution is then added. The reaction progress can be monitored by techniques like GPC (Gel Permeation Chromatography).
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Workup and Purification: After completion, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected by filtration and purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
The resulting poly(3-nonylthiophene) is a p-type semiconductor with applications in organic electronics due to its high charge carrier mobility and good solubility. [4][5]
Safety and Handling
Thiopheneboronic acid pinacol esters should be handled with care. They are known to cause skin and serious eye irritation, and may cause respiratory irritation. [6]It is recommended to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated fume hood. These compounds are also sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
3-Nonyl-2-thiopheneboronic acid pinacol ester is a valuable and versatile building block in the field of materials science. Its well-defined structure allows for the synthesis of highly regioregular conductive polymers with enhanced processability. The robust and high-yielding Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this monomer into complex macromolecular architectures, paving the way for the development of next-generation organic electronic devices. Further research into the specific properties and applications of this compound and its resulting polymers is likely to yield exciting advancements in the fields of flexible electronics, renewable energy, and biomedical sensors.
References
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MDPI. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. [Link]
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Quinoline. 3-Thiopheneboronic Acid Pinacol Ester Supplier & Manufacturer in China. [Link]
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MDPI. (2023). Obtaining Poly(3-Hexylthiophene) (P3HT) by Electropolymerization as an Alternative for the Substitution of Initiators with Free Radicals. [Link]
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International Journal of Scientific Engineering and Applied Science. (2015). Synthesis and Characterization of poly(3-hexylthiophene). [Link]
- Google Patents. (2019). Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester.
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PMC - NIH. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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PubChem. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. [Link]
-
PubChem. Thiophene-diboronic acid pinacol ester. [Link]
Sources
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- 3. 3-Thiopheneboronic Acid Pinacol Ester Supplier & Manufacturer in China | Properties, Applications, Safety Data [quinoline-thiophene.com]
- 4. mdpi.com [mdpi.com]
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